

HC Blue no. 2 chemical structure and properties

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Compound of Interest

Compound Name: HC Blue no. 2

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HC Blue No. 2: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HC Blue No. 2 is a synthetic nitro-aromatic amine compound primarily utilized as a semi-permanent hair dye. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and analytical methodologies. Furthermore, it details the experimental protocols for key toxicological and safety assessments relevant to its application in cosmetic formulations. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and cosmetic science.

Chemical Identity and Properties

HC Blue No. 2, a dark blue to dark brown microcrystalline powder, is a direct, non-oxidative hair colorant.^{[1][2][3]} Its chemical identity and key physicochemical properties are summarized in the tables below.

Chemical Identifiers

Identifier	Value
IUPAC Name	2,2'-((4-((2-hydroxyethyl)amino)-3-nitrophenyl)imino)diethanol[1][4]
CAS Number	33229-34-4[1][4]
Molecular Formula	C ₁₂ H ₁₉ N ₃ O ₅ [1][4]
Synonyms	N ¹ ,N ⁴ ,N ⁴ -Tris(2-hydroxyethyl)-2-nitro-p-phenylenediamine, 2-[4-[bis(2-hydroxyethyl)amino]-2-nitroanilino]ethanol[1][4][5]

Physicochemical Properties

Property	Value	Reference
Molecular Weight	285.30 g/mol	[1][4]
Appearance	Dark blue to dark brown microcrystalline powder	[1][2]
Melting Point	83.5 - 98 °C (lot dependent)	[2][5]
Boiling Point	582.7 °C (estimated)	[6]
Solubility	Soluble in water, ethanol, methanol, and acetone. Less than 1 mg/mL at 24 °C in water.	[1][2][4][7]
LogP (Octanol/Water Partition Coefficient)	0.72 - 1.7	[1][2][8]
UV-Vis Absorption Maxima (λ _{max})	263-264 nm and 531-535 nm	[5][8]
Density	1.421 g/cm ³ (estimated)	[6]

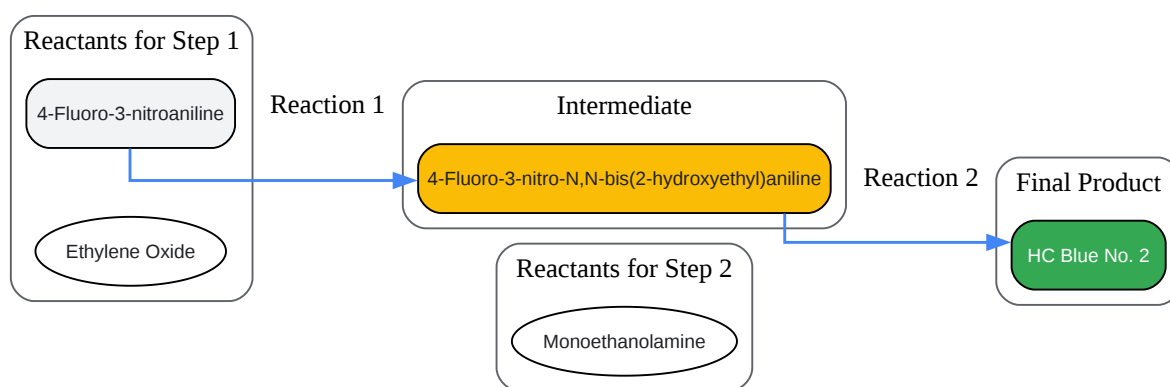
Synthesis of HC Blue No. 2

The commercial synthesis of **HC Blue No. 2** is primarily achieved through two methods. The choice of method often depends on the desired purity of the final product.

Method 1: Two-Step Process for High Purity Grade

This method involves a two-step reaction sequence to produce **HC Blue No. 2** with a purity of approximately 98%.^{[5][9]}

Logical Flow of High-Purity Synthesis:



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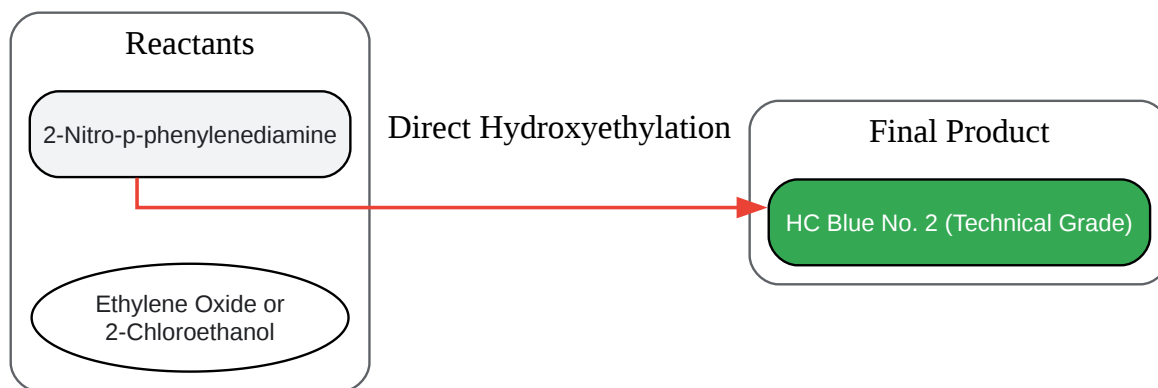
Caption: Synthesis of high-purity **HC Blue No. 2**.

- Step 1: Hydroxyethylation of 4-Fluoro-3-nitroaniline. 4-Fluoro-3-nitroaniline is reacted with ethylene oxide to yield the intermediate, 4-fluoro-3-nitro-N,N-bis(2-hydroxyethyl)aniline.^{[5][9]}
- Step 2: Amination of the Intermediate. The resulting intermediate is then reacted with monoethanolamine to produce **HC Blue No. 2**.^{[5][9]}

Method 2: Hydroxyethylation of 2-Nitro-p-phenylenediamine for Technical Grade

A technical grade of **HC Blue No. 2** can be produced by the direct hydroxyethylation of 2-nitro-p-phenylenediamine with ethylene oxide or 2-chloroethanol.[10] This method may result in a higher level of impurities, including N⁴,N⁴-bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine.

Logical Flow of Technical-Grade Synthesis:



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Caption: Synthesis of technical-grade **HC Blue No. 2**.

Analytical Methodologies

The purity and concentration of **HC Blue No. 2** in cosmetic formulations are typically determined using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the quantitative analysis of **HC Blue No. 2**.

- Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. A detector (e.g., Diode Array Detector - DAD) is used to quantify the amount of **HC Blue No. 2**.
- Experimental Protocol (General):
 - Column: A reverse-phase C18 column is commonly used.

- Mobile Phase: A gradient of acetonitrile and water or methanol and water, often with a modifier like formic acid or an ion-pairing agent, is employed.
- Flow Rate: Typically around 1.0 mL/min.
- Detection: UV-Vis detection at the absorption maxima of **HC Blue No. 2** (around 530 nm).
- Sample Preparation: Hair dye formulations are typically diluted with the mobile phase or a suitable solvent, filtered, and then injected.

Thin-Layer Chromatography (TLC)

TLC is a simpler and more rapid qualitative method for the identification of **HC Blue No. 2**.

- Principle: A small amount of the sample is spotted onto a TLC plate coated with a stationary phase (e.g., silica gel). The plate is then placed in a developing chamber with a suitable mobile phase. The components of the sample migrate up the plate at different rates, resulting in separation. The position of the **HC Blue No. 2** spot is compared to that of a standard.
- Experimental Protocol (General):
 - Stationary Phase: Silica gel 60 F₂₅₄ plates.
 - Mobile Phase: A mixture of organic solvents, for example, a 20:80:1.5 (v/v/v) ratio of ethyl methyl ketone, chloroform, and ammonia has been used for hair dye analysis.
 - Sample Application: Samples are dissolved in a volatile solvent and spotted onto the baseline of the TLC plate.
 - Development: The plate is developed in a closed chamber saturated with the mobile phase vapor.
 - Visualization: The separated spots are visualized under UV light or by spraying with a suitable reagent. The retention factor (R_f) value is calculated and compared with a standard.

Experimental Protocols for Safety Assessment

The safety of **HC Blue No. 2** for use in hair dye formulations has been assessed through various toxicological studies. The following are generalized protocols based on standard regulatory guidelines.

Dermal Irritation

This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

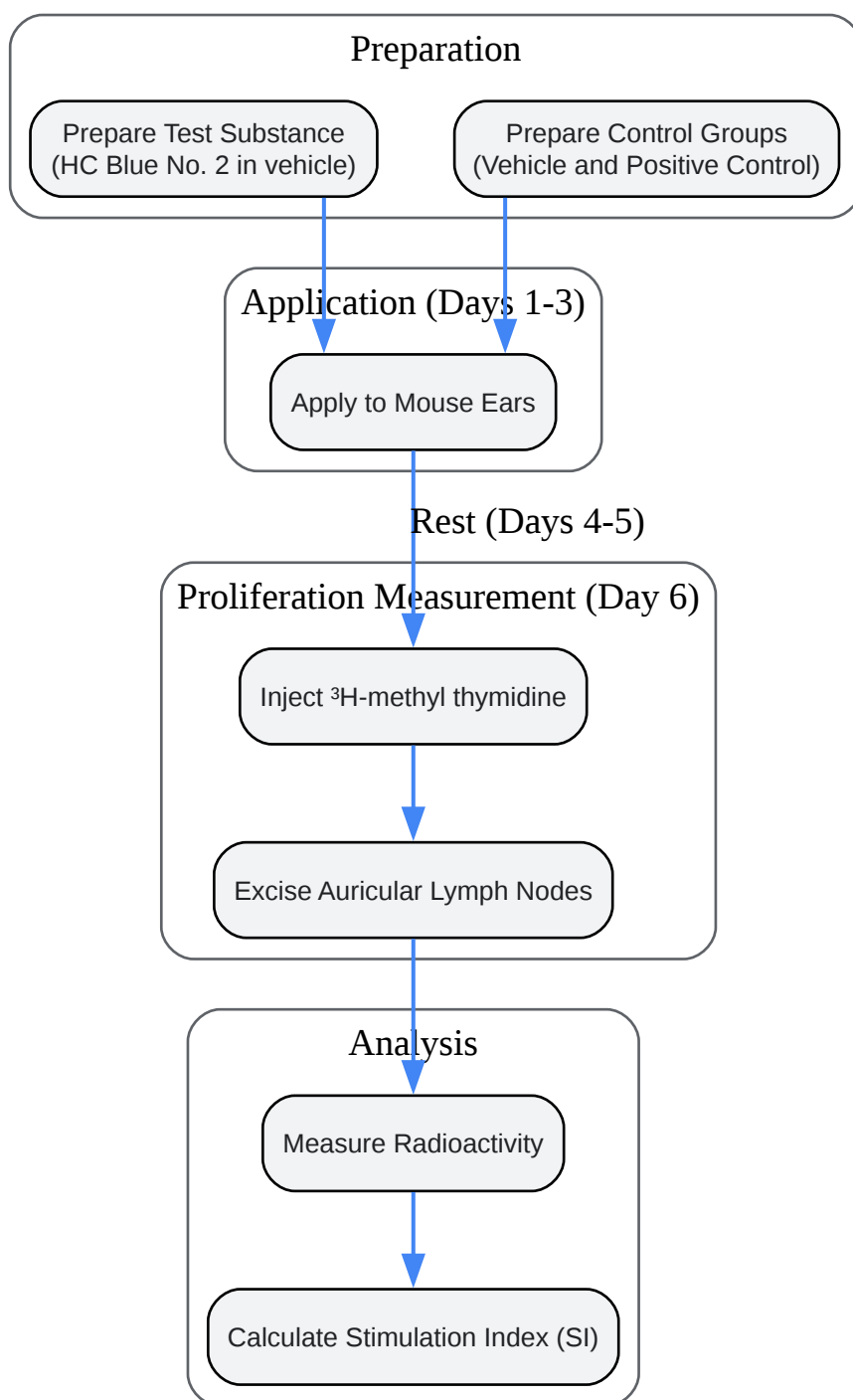
- Principle: The test substance is applied to the skin of a suitable animal model (typically rabbits) for a defined period, and the skin is observed for signs of irritation such as erythema (redness) and edema (swelling).
- Experimental Protocol (Based on OECD Guideline 404):
 - Animal Model: Healthy, young adult albino rabbits.
 - Test Substance Preparation: **HC Blue No. 2** is typically applied as a paste or in an aqueous vehicle.
 - Application: A small area of the rabbit's back is clipped free of fur. 0.5 g of the test substance is applied to a gauze patch and placed on the clipped skin. The patch is secured with a semi-occlusive dressing.
 - Exposure: The exposure period is typically 4 hours.
 - Observation: After exposure, the patch is removed, and the skin is cleaned. The skin is then observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
 - Scoring: The severity of erythema and edema is scored according to a standardized scale (e.g., Draize scale).

Skin Sensitization

This test determines the potential of a substance to induce an allergic contact dermatitis. The Local Lymph Node Assay (LLNA) is a common method.

- Principle: The LLNA measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance on the mouse ear. An increase in lymphocyte proliferation is indicative of a sensitization response.
- Experimental Protocol (Based on OECD Guideline 429):
 - Animal Model: Female CBA/J mice.
 - Test Substance Preparation: **HC Blue No. 2** is dissolved in a suitable vehicle (e.g., acetone:olive oil, 4:1 v/v).
 - Application: A defined volume (e.g., 25 μ L) of the test substance at various concentrations is applied to the dorsal surface of each ear for three consecutive days. A vehicle control group and a positive control group (e.g., hexyl cinnamic aldehyde) are also included.
 - Lymphocyte Proliferation Measurement: On day 6, mice are injected intravenously with ^3H -methyl thymidine. After 5 hours, the mice are euthanized, and the draining auricular lymph nodes are excised.
 - Analysis: The lymph nodes are processed to a single-cell suspension, and the incorporation of ^3H -methyl thymidine is measured using a β -scintillation counter.
 - Calculation: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is generally considered a positive result.

Experimental Workflow for Skin Sensitization (LLNA):



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Caption: Workflow for the Local Lymph Node Assay (LLNA).

In Vitro Percutaneous Absorption

This test evaluates the extent and rate at which a substance is absorbed through the skin.

- Principle: The test substance is applied to the surface of an excised skin sample mounted in a diffusion cell (e.g., Franz diffusion cell). The amount of the substance that penetrates the skin and enters a receptor fluid is measured over time.
- Experimental Protocol (Based on OECD Guideline 428):
 - Skin Preparation: Excised human or animal (e.g., pig) skin is used. The skin is dermatomed to a uniform thickness.
 - Diffusion Cell Setup: The skin is mounted between the donor and receptor chambers of a Franz diffusion cell, with the stratum corneum facing the donor chamber. The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline).
 - Application: A known amount of a formulation containing **HC Blue No. 2** is applied to the skin surface in the donor chamber.
 - Sampling: At predetermined time intervals, aliquots of the receptor fluid are withdrawn and replaced with fresh fluid.
 - Analysis: The concentration of **HC Blue No. 2** in the collected samples is determined by a suitable analytical method, such as HPLC.
 - Mass Balance: At the end of the experiment, the amount of **HC Blue No. 2** remaining on the skin surface, within the different skin layers (stratum corneum, epidermis, dermis), and in the receptor fluid is quantified to determine the total absorption.

Signaling Pathways

Currently, there is no scientific evidence to suggest that **HC Blue No. 2** is involved in any specific signaling pathways. As a direct dye, its primary mode of action is to physically adhere to and penetrate the hair shaft to impart color. Its toxicological effects are generally assessed at a cellular and tissue level rather than through specific receptor-mediated signaling cascades.

Conclusion

HC Blue No. 2 is a well-characterized synthetic dye with a primary application in semi-permanent hair coloring products. Its chemical and physical properties are well-documented, and established analytical methods exist for its quantification. The safety of **HC Blue No. 2** has been evaluated through a battery of toxicological tests, for which standardized protocols are available. This guide provides a comprehensive technical overview of **HC Blue No. 2**, intended to be a valuable resource for scientific and research professionals.

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